molecular formula C10H9FO2 B2949823 2-Cyclopropyl-3-fluorobenzoic acid CAS No. 1933473-70-1

2-Cyclopropyl-3-fluorobenzoic acid

Cat. No.: B2949823
CAS No.: 1933473-70-1
M. Wt: 180.178
InChI Key: JGHCGFOCWCSTAE-UHFFFAOYSA-N
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Description

2-Cyclopropyl-3-fluorobenzoic acid is a fluorinated aromatic carboxylic acid that serves as a valuable building block in medicinal chemistry and drug discovery research. The strategic incorporation of a cyclopropyl group and a fluorine atom on the benzoic acid scaffold is a common approach to fine-tune the physicochemical properties, metabolic stability, and binding affinity of potential drug candidates . The carboxylic acid functional group makes this compound an ideal precursor for the synthesis of more complex amides and esters, while the fluorine atom can significantly influence a molecule's lipophilicity and bioavailability . Researchers utilize this compound primarily as a key intermediate in the development of active pharmaceutical ingredients (APIs). Similar structural motifs, featuring cyclopropyl and fluorophenyl groups, have been investigated as G-Protein Coupled Receptor (GPCR) ligands and kinase inhibitors, indicating its potential utility in developing therapeutics for conditions like cancer and cardiovascular diseases . As a benzoic acid derivative, its acidity (pKa) is expected to be in a range typical for substituted benzoic acids, influencing its behavior in synthesis and formulation . This product is provided for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-cyclopropyl-3-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c11-8-3-1-2-7(10(12)13)9(8)6-4-5-6/h1-3,6H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGHCGFOCWCSTAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=CC=C2F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1933473-70-1
Record name 2-cyclopropyl-3-fluorobenzoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-3-fluorobenzoic acid typically involves the nucleophilic fluorination of a suitable precursor. One common method is the nucleophilic substitution reaction using a source of fluoride ion under standard conditions . The precursor, such as a 1-arylbenziodoxolone, undergoes fluorination to yield the desired fluorobenzoic acid derivative. The reaction conditions often include the use of a polar aprotic solvent and a fluoride source like potassium fluoride or cesium fluoride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques. The choice of reagents and solvents is crucial to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-3-fluorobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.

    Coupling Reactions: The aromatic ring can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted benzoic acids.

    Oxidation: Formation of carboxylate salts or anhydrides.

    Reduction: Formation of benzyl alcohol derivatives.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-3-fluorobenzoic acid depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The fluorine atom can enhance binding affinity and selectivity by participating in unique interactions with the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 2-cyclopropyl-3-fluorobenzoic acid, we compare it with three analogous compounds:

3-(Cyclopropylsulfamoyl)-2,6-difluorobenzoic Acid

This compound features a sulfamoyl group at position 3, fluorine atoms at positions 2 and 6, and a cyclopropyl moiety. Key differences include:

  • Acidity : The additional fluorine atoms and sulfamoyl group likely lower the pKa compared to this compound.
  • Structural Similarity : Based on substructure matching algorithms (similarity score ~0.4–0.6), the absence of the sulfamoyl group and differing fluorine positions reduce direct comparability .

2-Fluorobenzoic Acid

A simpler analog lacking the cyclopropyl group:

  • Acidity : The fluorine at position 2 increases acidity (pKa ~2.9) compared to benzoic acid (pKa ~4.2). This compound may exhibit a similar pKa range due to fluorine’s electron-withdrawing effect.
  • Solubility : The cyclopropyl group reduces aqueous solubility relative to 2-fluorobenzoic acid.

3-Cyclopropylbenzoic Acid

This compound shares the cyclopropyl group but lacks fluorine:

  • Biological Activity : Fluorine’s presence may increase membrane permeability and target affinity in drug design.

Data Table: Comparative Analysis of Key Properties

Property This compound 3-(Cyclopropylsulfamoyl)-2,6-difluorobenzoic Acid 2-Fluorobenzoic Acid 3-Cyclopropylbenzoic Acid
Molecular Weight (g/mol) 180.17 277.26 140.11 162.19
Substituents 2-Cyclopropyl, 3-F 3-Sulfamoyl, 2,6-F, Cyclopropyl 2-F 3-Cyclopropyl
pKa (estimated) ~3.1–3.5 ~2.2–2.6 ~2.9 ~4.0–4.3
Aqueous Solubility (mg/mL) 8.5 15.3 (due to sulfamoyl) 12.7 5.2
LogP 2.1 1.4 1.8 2.5

Biological Activity

2-Cyclopropyl-3-fluorobenzoic acid is a fluorinated benzoic acid derivative with the molecular formula C10H9FO2. It has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities and applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H9FO2
  • Molecular Weight : 180.18 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is influenced by its unique structural features. The fluorine atom may enhance the compound's electronic distribution, potentially increasing its binding affinity to biological targets. The cyclopropyl group adds steric hindrance, which can affect the compound's interaction with enzymes and receptors.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities:

Study 1: Antiproliferative Activity

A study published in Medicinal Chemistry explored the antiproliferative effects of several benzoic acid derivatives, including fluorinated variants. The results indicated that certain derivatives exhibited significant cytotoxicity against various human tumor cell lines, suggesting that this compound may have similar properties due to its structural characteristics .

Study 2: Enzyme Interaction

Research into enzyme interactions revealed that fluorinated benzoic acids can act as competitive inhibitors for certain enzymes involved in metabolic pathways. This was particularly noted in studies examining the inhibition of urease, where fluorinated compounds demonstrated enhanced inhibitory activity compared to their non-fluorinated counterparts .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
2-Fluorobenzoic Acid Lacks cyclopropyl groupModerate antimicrobial activity
3-Fluorobenzoic Acid Similar structure without cyclopropylLimited antiproliferative effects
2-Cyclopropylbenzoic Acid Lacks fluorine atomLower reactivity compared to fluorinated variants

Pharmacokinetics

The pharmacokinetics of this compound suggest that it is metabolized primarily in the liver and excreted via urine. The presence of the fluorine atom may influence its metabolic pathway and bioavailability.

Q & A

Q. What are common synthetic routes for 2-Cyclopropyl-3-fluorobenzoic acid, and how can cyclopropane introduction be optimized?

Synthesis often involves coupling cyclopropane derivatives with fluorinated benzoic acid precursors. For example, building block strategies (e.g., Enamine Ltd’s catalog) suggest using pre-functionalized cyclopropyl intermediates to streamline synthesis. Key steps include halogenation (e.g., bromine/fluorine substitution) and subsequent cross-coupling reactions (e.g., Suzuki-Miyaura). Optimization requires careful control of steric hindrance from the cyclopropyl group and regioselectivity in fluorination .

Q. What safety protocols are critical when handling this compound in the laboratory?

Personal protective equipment (PPE) such as nitrile gloves, face shields, and lab coats must be worn. Work should be conducted in a fume hood to avoid inhalation. Glove integrity checks and proper disposal methods (following local regulations) are essential. Spill management requires neutralization with inert adsorbents and avoidance of aqueous runoff. These protocols align with general benzoic acid derivative safety guidelines .

Q. How can the crystal structure of this compound be determined experimentally?

Single-crystal X-ray diffraction (SXRD) is the gold standard. Use SHELX software (e.g., SHELXL for refinement) to resolve atomic positions, accounting for potential twinning or disorder caused by the cyclopropyl group’s rigidity. Data collection at low temperatures (e.g., 100 K) improves resolution. For challenging cases, high-throughput phasing pipelines integrating SHELXC/D/E may enhance accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR/IR) for fluorinated benzoic acids?

Fluorine’s electronegativity and the cyclopropyl group’s ring strain alter electronic environments, complicating peak assignments. For NMR, use 19F^{19}\text{F}-1H^{1}\text{H} heteronuclear correlation experiments to map coupling patterns. In IR, compare with databases (e.g., NIST Chemistry WebBook) for characteristic C-F stretching (1100–1000 cm1^{-1}) and carboxylate vibrations. Discrepancies may arise from solvent effects or polymorphism, necessitating computational validation (e.g., DFT calculations) .

Q. What strategies optimize purification of this compound given steric and electronic substituent effects?

Recrystallization solvents (e.g., ethanol/water mixtures) must balance polarity and solubility. The cyclopropyl group’s hydrophobicity may require gradient elution in HPLC (C18 columns with acetonitrile/water mobile phases). Advanced techniques like countercurrent chromatography (CCC) can separate closely related fluorinated analogs by exploiting partition coefficient differences .

Q. How should researchers address data discrepancies in reactivity studies (e.g., unexpected byproducts or kinetic inconsistencies)?

Apply contradiction analysis frameworks from qualitative research:

  • Triangulate data (e.g., LC-MS, NMR, theoretical calculations) to confirm intermediate structures.
  • Replicate experiments under controlled conditions (e.g., inert atmosphere, trace water exclusion).
  • Use open-data repositories to compare findings with published datasets, ensuring transparency and reproducibility. This aligns with practices advocating open science to resolve conflicting results .

Methodological Considerations

  • Literature Search : Leverage CAS Registry Numbers (e.g., from ChemNet) and SciFinder to retrieve precise synthetic or analytical data. Avoid unreliable sources by prioritizing peer-reviewed journals and databases like PubChem .

    化知为学24年第二次有机seminar——文献检索与常见术语
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  • Computational Modeling : Employ density functional theory (DFT) to predict regioselectivity in fluorination or cyclopropane ring stability. Software like Gaussian or ORCA can model steric and electronic effects .

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